molecular formula C11H14BNO2S B1419297 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile CAS No. 676501-85-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile

Cat. No. B1419297
M. Wt: 235.11 g/mol
InChI Key: LKRPJAKTFWEYGA-UHFFFAOYSA-N
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Description

The compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a tetramethyl-1,3,2-dioxaborolane group . This group is a boron-containing compound that is often used in organic synthesis .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group can participate in various reactions. For example, it can be used in borylation reactions at the benzylic C-H bond of alkylbenzenes . It can also be used in hydroboration of alkyl or aryl alkynes and alkenes .


Physical And Chemical Properties Analysis

The tetramethyl-1,3,2-dioxaborolane group has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

  • tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Safety And Hazards

The tetramethyl-1,3,2-dioxaborolane group is highly flammable and can produce flammable gases when in contact with water . It should be stored in a dry place in a closed container .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRPJAKTFWEYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672329
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile

CAS RN

676501-85-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile

Citations

For This Compound
2
Citations
E Aslan - Celal Bayar University Journal of Science, 2021 - dergipark.org.tr
A novel triphenylamine (TPA) based donor-π-acceptor (D-π-A) dye is synthesized and its optical and electrochemical properties are examined by UV-Vis absorption spectroscopy and …
Number of citations: 3 dergipark.org.tr
JW Lim, SK Kim, SY Choi, DH Kim, CG Gadhe… - European Journal of …, 2018 - Elsevier
SH2 domain-containing inositol 5′-phosphatase 2 (SHIP2) is a lipid phosphatase that produce phosphatidylinositol 3,4-bisphosphate (PI(3,4)P 2 ) from phosphatidylinositol 3,4,5-…
Number of citations: 14 www.sciencedirect.com

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